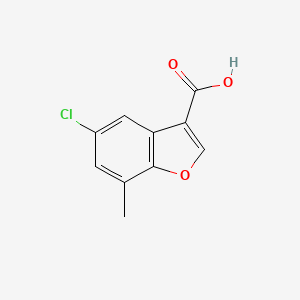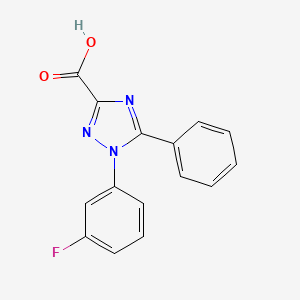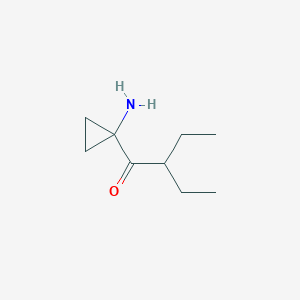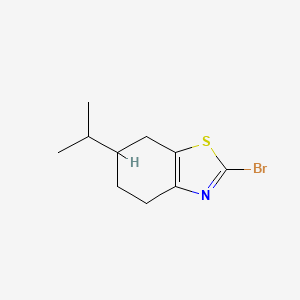
2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a tetrahydrobenzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and isopropylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact mechanism can vary and requires detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-isopropylpyridine: A compound with a similar structure but different ring system.
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid: Another brominated compound with distinct functional groups.
Uniqueness
2-Bromo-6-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to its tetrahydrobenzothiazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H14BrNS |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-bromo-6-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole |
InChI |
InChI=1S/C10H14BrNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
OMEGIYKMEHLUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=C(C1)SC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






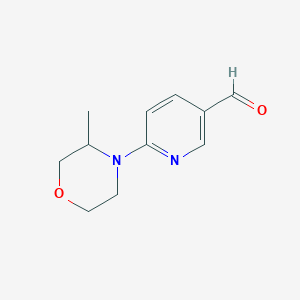


![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)


![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)
